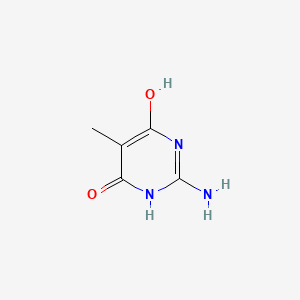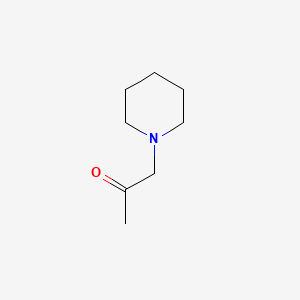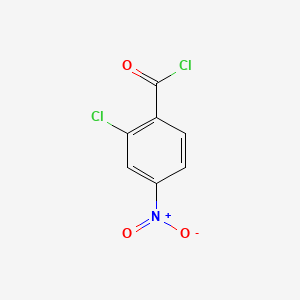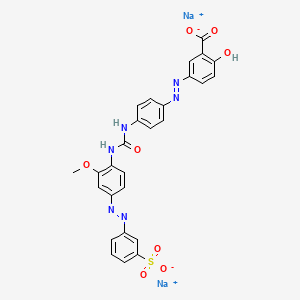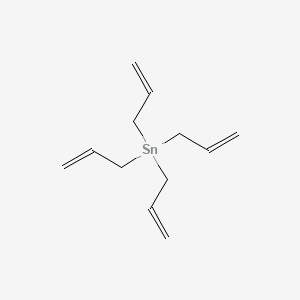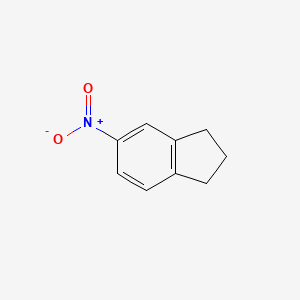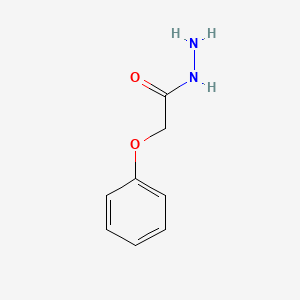
2-Phenoxyacetohydrazide
Übersicht
Beschreibung
2-Phenoxyacetohydrazide is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The IUPAC name for this compound is 2-phenoxyacetohydrazide .
Synthesis Analysis
A new series of phenoxyacetohydrazide functional compounds were synthesized and characterized by spectral data . These compounds were screened in vitro for their antibacterial activity .
Molecular Structure Analysis
The molecular structure of 2-Phenoxyacetohydrazide includes an acetohydrazide group which is approximately planar . The InChI representation of the molecule is InChI=1S/C8H10N2O2/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) .
Chemical Reactions Analysis
In the synthesis of a new series of phenoxyacetohydrazide functional compounds, the reaction was completed after 3 hours of reflux .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenoxyacetohydrazide include a molecular weight of 166.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .
Wissenschaftliche Forschungsanwendungen
β-Glucuronidase Inhibition
2-Phenoxyacetohydrazide: derivatives have been synthesized and studied for their potential to inhibit β-glucuronidase, an enzyme involved in the metabolism of complex carbohydrates . These compounds have shown promising activity, with some derivatives exhibiting better inhibition than the standard D-saccharic acid-1,4-lactone. This application is significant in the development of therapeutic agents for diseases where β-glucuronidase plays a role.
Antibacterial Activity
A series of 2-Phenoxyacetohydrazide derivatives have been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These compounds have shown inhibitory activity, highlighting their potential as a new class of antibacterial agents, particularly in the fight against antibiotic-resistant bacteria.
MurD Enzyme Inhibition
The MurD ligase is an essential enzyme in the peptidoglycan biosynthesis of bacteria2-Phenoxyacetohydrazide derivatives have been investigated for their ability to inhibit the MurD enzyme, which is a promising target for developing novel antibacterial drugs . This application is crucial for addressing the growing concern of antibiotic resistance.
Antitrypanosomal Activity
New 2-Phenoxyacetohydrazide derivatives have been synthesized and evaluated for their activity against Trypanosoma cruzi , the parasite responsible for Chagas disease . The compounds were tested against both bloodstream trypomastigotes and intracellular amastigotes, showing potential as antitrypanosomal agents.
Drug Design
The hydrazide-hydrazone moiety of 2-Phenoxyacetohydrazide is recognized for its pharmacophoric character, which is valuable in drug design . It has been found to be a key compound for the development of drugs with various bioactivities, including antibacterial, anticonvulsant, and anticancer activities.
Organocatalysis
2-Phenoxyacetohydrazide: and its derivatives are used in organocatalysis, which is a sub-field of catalysis focusing on small organic molecules . These compounds can catalyze various chemical reactions, making them valuable for synthetic organic chemistry.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-phenoxyacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSONSBDQIFBIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196893 | |
| Record name | Acetic acid, phenoxy-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyacetohydrazide | |
CAS RN |
4664-55-5 | |
| Record name | Acetic acid, phenoxy-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxyacetic acid hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, phenoxy-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyacetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYACETOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H72K4AR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Phenoxyacetohydrazide?
A1: 2-Phenoxyacetohydrazide (C8H10N2O2) has a molecular weight of 166.18 g/mol. The acetohydrazide group in this molecule is almost planar []. Spectroscopic data, including IR, 1H NMR, and mass spectral data, have been used to confirm the chemical structures of derivatives of this compound [, ].
Q2: How does the structure of 2-Phenoxyacetohydrazide influence its crystal structure?
A2: In its crystal structure, 2-Phenoxyacetohydrazide molecules are linked together through a network of intermolecular hydrogen bonds. These hydrogen bonds, specifically C—H⋯O, N—H⋯O, and N—H⋯N interactions, contribute to the formation of infinite sheets within the crystal lattice. These sheets are oriented parallel to the (001) plane [].
Q3: Has 2-Phenoxyacetohydrazide been explored as a ligand in coordination chemistry?
A3: Yes, 2-Phenoxyacetohydrazide can act as a ligand in coordination complexes. For example, a derivative, (2-hydroxybenzylidene)-2-phenoxyacetohydrazide (Hsa), has been used to synthesize copper complexes []. In these complexes, Hsa acts as a bridging ligand, facilitating the formation of diverse structures ranging from binuclear clusters to infinite chains.
Q4: Can 2-Phenoxyacetohydrazide be used in the synthesis of heterocyclic compounds?
A4: Derivatives of 2-Phenoxyacetohydrazide have shown utility in synthesizing heterocyclic compounds. For instance, they have been employed in a tandem aza-Wittig reaction followed by an annulation reaction, ultimately leading to the formation of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives []. This synthetic strategy highlights the versatility of 2-Phenoxyacetohydrazide derivatives in accessing complex molecular architectures.
Q5: Have any biological activities been reported for compounds derived from 2-Phenoxyacetohydrazide?
A5: Researchers have synthesized several derivatives of 2-Phenoxyacetohydrazide and investigated their potential antimicrobial activities [, ]. These studies involved evaluating the compounds' efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. While specific results varied depending on the substitutions present on the 2-Phenoxyacetohydrazide scaffold, some derivatives demonstrated promising activity against the tested microbial strains.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



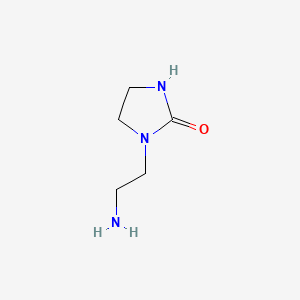
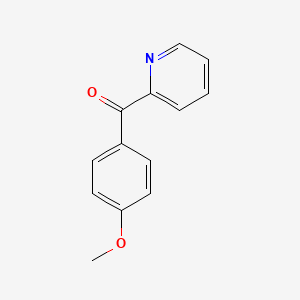

![2-Naphthalenecarboxamide, 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-](/img/structure/B1360073.png)
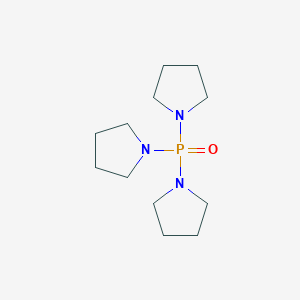
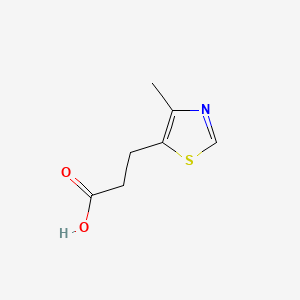
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1360077.png)
